2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole
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Overview
Description
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound featuring a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the cyclization of thioamides with appropriate aromatic aldehydes under oxidative conditions. One common method is the Jacobsen cyclization, which uses aqueous potassium ferricyanide as an oxidant . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with various molecular targets. The thiazole ring’s electron-deficient nature allows it to engage in π-π stacking interactions and hydrogen bonding, which can disrupt cellular processes in microorganisms and cancer cells . Additionally, its ability to modulate oxidative stress pathways contributes to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,5-Bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole: Known for its photophysical properties and applications in optoelectronics.
Pyrazolo[3,4-d]thiazoles: These compounds share structural similarities and are also explored for their biological activities.
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE stands out due to its unique combination of cyclopentyloxy and methoxy substituents, which enhance its solubility and biological activity.
Properties
Molecular Formula |
C28H30N2O4S2 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,5-bis(4-cyclopentyloxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C28H30N2O4S2/c1-31-23-15-17(11-13-21(23)33-19-7-3-4-8-19)25-29-27-28(35-25)30-26(36-27)18-12-14-22(24(16-18)32-2)34-20-9-5-6-10-20/h11-16,19-20H,3-10H2,1-2H3 |
InChI Key |
DJTHRKXPUQMSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC5CCCC5)OC)OC6CCCC6 |
Origin of Product |
United States |
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